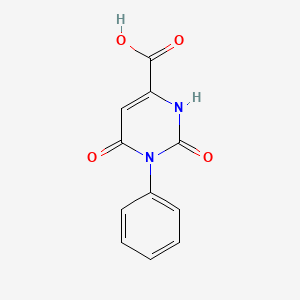
2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid” is an endogenous metabolite . The CAS number for this compound is 723-76-2 .
Molecular Structure Analysis
The molecular formula of “2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid” is C11H8N2O4 . The molecular weight is 232.19 .Scientific Research Applications
Antioxidant Properties and Structure-Activity Relationships
A review on hydroxycinnamic acids (HCAs) discusses the in-depth antioxidant activity and structure-activity relationships (SARs) of HCAs. It highlights the importance of unsaturated bonds and the ortho-dihydroxy phenyl group for antioxidant activity. This study suggests that optimization of molecular structures can enhance antioxidant properties, which could be relevant for designing compounds with improved efficacy for oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Spin Label Amino Acid and Peptide Studies
The paramagnetic amino acid TOAC and its applications in peptide studies are reviewed, demonstrating TOAC's utility in analyzing peptide backbone dynamics and secondary structure. This research underscores the importance of specific chemical modifications for investigating biological and structural aspects of peptides, which could inform the functionalization of related compounds (Schreier et al., 2012).
Biocatalyst Inhibition by Carboxylic Acids
A study on carboxylic acids reviews their role as microbial inhibitors, highlighting how structural variations influence microbial tolerance and suggesting strategies for metabolic engineering to enhance microbial resistance. This research may provide insights into the biochemical interactions and applications of carboxylic acid derivatives in microbial systems (Jarboe et al., 2013).
Cinnamic Acid Derivatives and Anticancer Activity
Research on cinnamic acid derivatives reveals their potential as anticancer agents. This review discusses the synthesis, biological evaluation, and SARs of various cinnamoyl acids and derivatives, emphasizing the chemical versatility and medicinal potential of these compounds. Such studies could inform the development of related compounds for therapeutic applications (De et al., 2011).
properties
IUPAC Name |
2,4-dioxo-3-phenyl-1H-pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-9-6-8(10(15)16)12-11(17)13(9)7-4-2-1-3-5-7/h1-6H,(H,12,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLBTVNWNGWGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2687718.png)
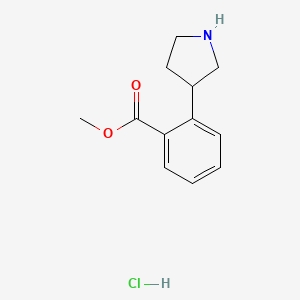
![3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2687725.png)
![(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2687727.png)
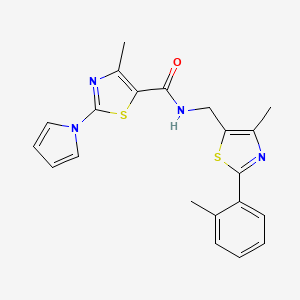
![2-(4-fluorophenyl)-4-methyl-6-methylsulfanyl-N-[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2687730.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2687731.png)
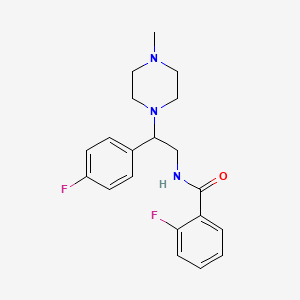
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2687733.png)
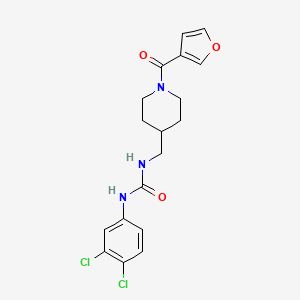
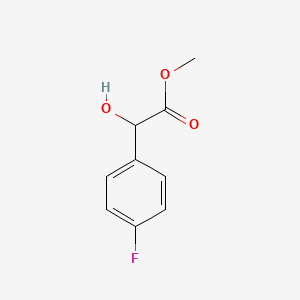
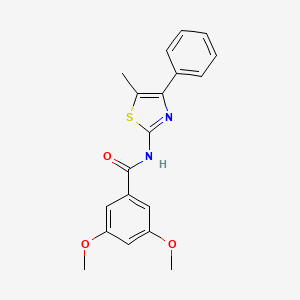
![5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2687739.png)
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2687740.png)